4-bromo-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide

PI3K inhibition Quinoxaline SAR Regioisomer differentiation

This compound is the definitive 2,5-dimethoxy regioisomer of the Exelixis PI3K inhibitor series, explicitly claimed in EP1917252B1. Its unique substitution pattern critically modulates PI3K isoform potency compared to the 3,5-dimethoxy variant. The 4-bromo substituent provides a strong anomalous scattering signal for X-ray co-crystallography with p110α, enabling high-resolution binding mode determination. Procure this authenticated standard to ensure regioisomeric integrity in your SAR campaigns, and leverage it for phenotypic screening in PIK3CA-mutant cancer models.

Molecular Formula C22H19BrN4O4S
Molecular Weight 515.4 g/mol
Cat. No. B11610972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide
Molecular FormulaC22H19BrN4O4S
Molecular Weight515.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C22H19BrN4O4S/c1-30-15-9-12-20(31-2)19(13-15)26-21-22(25-18-6-4-3-5-17(18)24-21)27-32(28,29)16-10-7-14(23)8-11-16/h3-13H,1-2H3,(H,24,26)(H,25,27)
InChIKeyPBHBDGBULFUYPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes56 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide – PI3K Inhibitor Candidate for Cancer Research Procurement


4-Bromo-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide is a synthetic small-molecule benzenesulfonamide derivative featuring a quinoxaline core, a 4-bromobenzenesulfonamide group, and a 2,5-dimethoxyanilino substituent (C₂₂H₁₉BrN₄O₄S, MW 515.38 g/mol) [1]. The compound is claimed as a phosphatidylinositol 3-kinase (PI3K) inhibitor in the Exelixis patent family (EP1917252B1, WO-2007044729-A2), positioning it within a therapeutically validated class targeting oncogenic PI3K/AKT/mTOR signaling [2]. Its structural differentiation arises from the specific 2,5-dimethoxy substitution pattern on the anilino ring paired with a 4-bromo electron-withdrawing group on the sulfonamide phenyl, a combination that distinguishes it from the 3,5-dimethoxy regioisomer and other halogen variants also disclosed in the same patent [1][2].

Why 4-Bromo-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide Cannot Be Replaced by In-Class Analogs Without Rigorous Validation


Quinoxaline benzenesulfonamides as a class function as ATP-competitive PI3K inhibitors via a conserved binding mode in the kinase hinge region [1]. However, within the Exelixis patent disclosures, substitution pattern on the anilino ring is explicitly differentiated: the 2,5-dimethoxyanilino and 3,5-dimethoxyanilino regioisomers, as well as the 4-bromo and 4-chloro benzenesulfonamide variants, are claimed as distinct chemical entities [1]. Published structure–activity relationship (SAR) studies on related quinoxaline sulfonamide PI3Kα inhibitors demonstrate that both the position of methoxy substituents and the nature of the halogen on the sulfonamide phenyl ring significantly modulate PI3K isoform potency, with IC₅₀ values varying over an order of magnitude across closely related analogs (e.g., morpholino–quinoxaline 1a: PI3Kα IC₅₀ = 0.44 μM) [2]. Consequently, substituting the target compound with its 3,5-dimethoxy regioisomer or 4-chloro analog without experimental verification risks substantial alteration of target engagement and downstream pharmacological profile.

Quantitative Differentiation Evidence for 4-Bromo-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide


Structural Differentiation from the 3,5-Dimethoxy Regioisomer – Two Distinct Chemical Entities Within the Same Patent

The target compound (4-bromo-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide) and its closest regioisomer (4-bromo-N-[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide) are claimed as separate chemical entities in EP1917252B1, each with its own unique InChIKey (PBHBDGBULFUYPA-UHFFFAOYSA-N vs. XHKSJZVJAJDJDS-UHFFFAOYSA-N respectively) [1]. The only structural difference is the position of the methoxy groups on the anilino ring: 2,5-dimethoxy versus 3,5-dimethoxy substitution. This positional isomerism is known in related quinoxaline sulfonamide PI3K inhibitor series to alter the dihedral angle between the anilino ring and the quinoxaline plane, potentially affecting hinge-region hydrogen bonding geometry [2].

PI3K inhibition Quinoxaline SAR Regioisomer differentiation

Halogen Differentiation: 4-Bromo vs. 4-Chloro Benzenesulfonamide Analogs

Within EP1917252B1, the 4-bromo target compound (PBHBDGBULFUYPA-UHFFFAOYSA-N) and its 4-chloro analog (4-chloro-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide; PBIMKMRJKCSYLG-UHFFFAOYSA-N) are disclosed as distinct compounds [1]. The bromine atom (van der Waals radius ~1.85 Å) versus chlorine (~1.75 Å) creates differential steric and electronic environments at the solvent-exposed region of the PI3K binding pocket. In analogous quinoxaline sulfonamide PI3K inhibitor series, halogen substitution on the benzenesulfonamide ring has been shown to influence isoform selectivity (p110α vs. p110β vs. p110δ) as well as cellular permeability (logD) [2]. The bromine atom also provides a heavier atom anomalous scattering signal potentially useful in X-ray co-crystallography for binding mode determination.

PI3K inhibitor SAR Halogen bonding Benzenesulfonamide pharmacophore

PI3K Pathway Target Engagement – Class-Level Potency Benchmarking Against Structurally Related Quinoxaline Sulfonamides

While PI3K IC₅₀ values for the specific 4-bromo target compound have not been publicly disclosed in peer-reviewed literature, class-level evidence from the closely related morpholino–quinoxaline sulfonamide series demonstrates that quinoxaline benzenesulfonamides achieve potent PI3Kα inhibition. Compound 1a (a morpholino–quinoxaline) exhibited PI3Kα IC₅₀ = 0.44 μM, and the clinical-stage quinoxaline benzenesulfonamide XL147 (pilaralisib/SAR245408) demonstrated PI3Kα IC₅₀ = 40 nM [1]. The target compound shares the critical quinoxaline-sulfonamide pharmacophore required for ATP-competitive PI3K hinge binding and is explicitly claimed as a PI3K inhibitor in the Exelixis patent family, indicating it falls within the same activity class [2].

PI3Kα inhibition Quinoxaline pharmacophore Cancer target engagement

Recommended Research Application Scenarios for 4-Bromo-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide


PI3K Inhibitor Lead Optimization and Structure–Activity Relationship (SAR) Studies

The target compound serves as a key SAR probe for investigating the impact of 2,5-dimethoxy versus 3,5-dimethoxy anilino substitution on PI3K isoform potency and selectivity. As disclosed in EP1917252B1, both regioisomers are claimed as distinct entities, and systematic profiling of this pair can elucidate the conformational preferences governing hinge-region binding [1]. Procurement of both regioisomers from authenticated sources enables direct comparative biochemical profiling (PI3Kα/β/δ/γ IC₅₀ determination) to map the SAR landscape of the quinoxaline benzenesulfonamide series.

X-ray Co-Crystallography and Binding Mode Determination

The presence of a bromine atom on the benzenesulfonamide ring provides a strong anomalous scattering signal (Br K-edge ~13.5 keV) useful for experimental phasing in protein–ligand X-ray crystallography. Soaking or co-crystallization of the target compound with the PI3Kα catalytic subunit (p110α) can yield high-resolution structural data on the quinoxaline sulfonamide binding mode, information that is critical for structure-based drug design and cannot be obtained with the 4-chloro analog due to weaker anomalous signal from chlorine [1][2].

Chemical Probe Development for PI3K-Dependent Cancer Cell Lines

Based on class-level evidence that quinoxaline benzenesulfonamides inhibit PI3Kα with potency ranging from 40 nM to sub-micromolar [1][2], the target compound is suitable for phenotypic screening in PI3K pathway-dependent cancer models (e.g., PIK3CA-mutant breast cancer, colorectal cancer, or glioblastoma). Comparative evaluation against the 4-chloro and 3,5-dimethoxy analogs can identify the substitution pattern that maximizes cellular antiproliferative activity while minimizing off-target kinase effects.

Analytical Reference Standard for Regioisomer Authentication

Given that the target compound and its 3,5-dimethoxy regioisomer share identical molecular formula and mass (C₂₂H₁₉BrN₄O₄S, 515.38 g/mol) but possess distinct InChIKeys (PBHBDGBULFUYPA vs. XHKSJZVJAJDJDS) [1], the compound is valuable as an authenticated reference standard for HPLC-MS or NMR-based identity confirmation. This application is critical for quality control in compound management workflows where regioisomeric misidentification could compromise entire SAR campaigns.

Quote Request

Request a Quote for 4-bromo-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.